Stereochemical Control: Impact of (S) vs. (R) Configuration on Molecular Interaction Potential
The presence of a chiral center at the 3-methyl position creates two distinct enantiomers, (3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane and its (R)-counterpart . This is a critical point of differentiation, as enantiomers often exhibit significantly different pharmacological profiles, including potency and target selectivity. A study on related 1-oxa-8-azaspiro[4.5]decane M1 muscarinic agonists demonstrated that only the (-)-S isomer of a 2,8-dimethyl analog was active in vitro, while the racemate showed reduced efficacy [1]. While direct data for this specific compound is limited, this established class behavior provides a strong rationale for procuring the stereochemically pure form for precise SAR studies, rather than a racemic mixture or an uncharacterized isomer.
| Evidence Dimension | Stereochemical Purity and Isomeric Identity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS: 2445750-09-2) and (R)-enantiomer (CAS: 2445750-09-2) available as distinct products . |
| Comparator Or Baseline | Racemic mixture of 3-methyl-8-oxa-2-azaspiro[4.5]decane (CAS: 1909348-52-2) . |
| Quantified Difference | The target compounds are provided with defined stereochemistry, which is essential for reproducible biological results. The racemic mixture lacks this definition. |
| Conditions | Vendor product specifications. |
Why This Matters
Procuring the correct stereoisomer ensures experimental reproducibility and is a prerequisite for accurate structure-activity relationship (SAR) analysis in drug discovery programs.
- [1] Tsukamoto, S., Ichihara, M., Wanibuchi, F., et al. (1994). Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies. European Journal of Pharmacology, 271(2-3), 537-543. View Source
